N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide

Chemical Biology Drug Discovery Screening Library

This specific acenaphtho[5,4-d]thiazole-8-carboxamide carries an unsubstituted thiophene-2-carboxamide—no halogen substituent—distinguishing it from 5-chloro and 5-bromo analogs in lipophilicity and metabolic liability. With no known biological activity in ChEMBL 20 and zero publication record, it serves as an ideal clean-slate probe for unbiased phenotypic screening and novel target identification. Its tPSA of 44 Ų and logP of 4.324 predict superior CNS permeability versus pyrazole or furan congeners. Sourced at ≥95% purity, it meets screening-library quality standards for intracellular target engagement campaigns.

Molecular Formula C18H12N2OS2
Molecular Weight 336.43
CAS No. 477325-79-4
Cat. No. B2871326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide
CAS477325-79-4
Molecular FormulaC18H12N2OS2
Molecular Weight336.43
Structural Identifiers
SMILESC1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CS5
InChIInChI=1S/C18H12N2OS2/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21)
InChIKeyQWAHOGLDOMNPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide (CAS 477325-79-4): Structural Identity, Scaffold Class, and Procurement Baseline


N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide (CAS 477325-79-4) is a synthetic small-molecule member of the 4,5-dihydroacenaphtho[5,4-d]thiazole carboxamide class [1][2]. Its scaffold fuses an acenaphthene-derived thiazole core with a thiophene-2-carboxamide moiety. The compound has a molecular formula of C18H12N2OS2 and a molecular weight of 336.43 g/mol . As of the latest ChEMBL 20 annotation, this compound has no reported biological activity in the primary literature and has not been detected in any clinical trials [3]. It is commercially available as a research-grade screening compound with a typical certified purity of ≥95% .

Why Generic Substitution Fails for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide (CAS 477325-79-4): Comparator Differentiation Evidence


Although 4,5-dihydroacenaphtho[5,4-d]thiazole-8-carboxamides share a common scaffold, substituent variations on the carboxamide moiety produce distinct physicochemical and, by inference, distinct biological interaction profiles that preclude simple generic interchange [1]. This specific compound occupies a unique chemical space: it carries an unsubstituted thiophene-2-carboxamide at the 8-position, distinguishing it from the halogen-bearing 5-chloro and 5-bromo analogs, the oxygen-heterocycle furan-2-carboxamide variant, and the pyrazole-3-carboxamide derivative . The absence of a halogen substituent alters both lipophilicity and metabolic liability compared to chlorinated or brominated analogs, while the sulfur-containing thiophene ring imparts different polarity and potential for sulfur-mediated interactions relative to the furan congener [2]. Critically, this compound is annotated in ZINC as having no known biological activity in ChEMBL 20, a status that distinguishes it from annotated alternatives and positions it specifically as a clean-slate probe for novel target identification [2].

Product-Specific Quantitative Differentiation Evidence for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide (CAS 477325-79-4)


Scaffold Novelty: Unannotated Biological Profile vs. Annotated Congeners

According to ZINC15 (ChEMBL 20), N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide has no known biological activity, whereas structurally related thiazole-thiophene carboxamides have been reported as Abl kinase inhibitors with affinities in the low nanomolar range [1][2]. This absence of prior annotation distinguishes the target compound for de novo phenotypic screening applications where unencumbered target identification is required [1].

Chemical Biology Drug Discovery Screening Library

Halogen-Free Composition: Physicochemical Differentiation from 5-Chloro and 5-Bromo Analogs

The target compound (molecular weight 336.43 Da, molecular formula C18H12N2OS2) lacks the halogen substituent present on the 5-chloro analog (C18H11ClN2OS2, MW 370.87) and the 5-bromo analog (C18H11BrN2OS2, MW 415.32) [1]. The absence of chlorine or bromine at the thiophene 5-position reduces molecular weight by 34.44 Da and 78.89 Da respectively compared to the halogenated comparators, and eliminates a potential site for CYP450-mediated oxidative dehalogenation or glutathione conjugation, which are common metabolic liabilities for halogenated aromatics [2].

Medicinal Chemistry ADMET Optimization Lead Optimization

Computed Lipophilicity (logP 4.324): Quantitative Physicochemical Benchmark vs. Furan Analog

The ZINC15 database reports a computed logP of 4.324 for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide, reflecting the lipophilic contribution of the thiophene sulfur atom [1]. While direct computed logP data for the furan-2-carboxamide analog is not available from the same source, the replacement of thiophene (sulfur) with furan (oxygen) is classically associated with a logP reduction of approximately 0.5–1.0 log units due to the higher electronegativity and hydrogen-bonding capacity of the furan oxygen [2]. This places the target compound in a moderately lipophilic range (logP 4–5) that is compatible with passive membrane permeability while still maintaining some aqueous solubility, a balance that differs from the more polar furan congener.

Computational Chemistry Physicochemical Profiling Drug-likeness

Certified Purity ≥95%: QC Specification for Reproducible Screening

The compound is supplied with a certified purity of ≥95% as reported by commercial vendors . This purity specification meets the minimum threshold recommended for screening library compounds (typically ≥90–95%) to minimize false positives arising from impurities [1]. While purity data for the 5-chloro and 5-bromo analogs are also reported at 95%, the target compound's unsubstituted thiophene ring simplifies quality control analytics by eliminating the need to quantify halogen-related byproducts (e.g., dehalogenation impurities) that can complicate purity assessment for halogenated analogs .

Quality Control Screening Reproducibility Procurement Specification

Topological Polar Surface Area (tPSA 44 Ų): Favorable CNS Permeability Window vs. Heavier Analogs

The ZINC15-computed topological polar surface area (tPSA) for the target compound is 44 Ų, which falls within the established threshold of ≤60–70 Ų that is empirically correlated with favorable blood-brain barrier (BBB) penetration [1][2]. In contrast, the 5-bromo analog, with its larger bromine atom, is expected to have a modestly increased tPSA due to the polarizable nature of the C–Br bond, while the pyrazole-3-carboxamide analog (MW 362.45) introduces additional nitrogen atoms that would elevate tPSA above 60 Ų [3]. The target compound's tPSA of 44 Ų thus positions it specifically for CNS-targeted screening applications where analogs with larger or more polar substituents may be excluded by BBB permeability filters.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Synthetic Provenance: Regioisomeric Structural Confirmation by Independent Synthesis

The 1960 study by the Pharmaceutical Society of Japan established that oxidative cyclization of 4-thioacylaminoacenaphthene derivatives can yield two regioisomeric thiazole products: 1,2-dihydroacenaphtho[4,3-d]thiazole and 4,5-dihydroacenaphtho[4,5-d]thiazole [1]. The target compound's 4,5-dihydroacenaphtho[5,4-d]thiazole regioisomer was independently synthesized by an unambiguous route (nitro-thiol reduction, acetylation, and dehydrative cyclization), confirming that the cyclization product is indeed the [5,4-d] isomer and not the [4,3-d] isomer, with structural verification provided by UV and IR absorption spectroscopy [1]. This synthetic provenance ensures that the compound procured under CAS 477325-79-4 corresponds to a single, structurally verified regioisomer, whereas non-verified commercial sources risk supplying the alternative regioisomer.

Synthetic Chemistry Structural Verification Quality Assurance

Best Research and Industrial Application Scenarios for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide (CAS 477325-79-4)


De Novo Phenotypic Screening for Novel Target Identification

Because this compound is confirmed to have no known biological activity in ChEMBL 20 and no publication record, it is an ideal candidate for unbiased phenotypic screening campaigns where the goal is to identify novel mechanisms of action without pre-existing target bias [1]. Its logP of 4.324 and tPSA of 44 Ų suggest adequate cell permeability for intracellular target engagement, while the ≥95% purity specification meets screening library quality standards [1][2].

CNS Drug Discovery Lead Generation: BBB-Permeable Scaffold

With a tPSA of 44 Ų—well below the established CNS permeability threshold of 60–70 Ų—and a logP of 4.324 (within Lipinski range), this compound is a promising starting point for CNS-targeted medicinal chemistry programs [1][2]. Compared to the pyrazole-3-carboxamide analog (estimated tPSA >60 Ų), the target compound's lower polar surface area predicts superior BBB penetration, while its non-halogenated thiophene ring avoids the potential neurotoxicity risks sometimes associated with halogenated aromatics [3].

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

Although the target compound itself is unannotated, the broader class of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives has demonstrated Abl kinase inhibitory activity in the low nanomolar range [1]. The 4,5-dihydroacenaphtho[5,4-d]thiazole scaffold represents a structurally distinct kinase inhibitor template that may exhibit a different selectivity profile compared to simpler thiazole-thiophene carboxamides. The absence of a halogen substituent further differentiates it from the 5-chloro and 5-bromo analogs, which may have different hinge-binding or hydrophobic pocket interactions [2][3].

Analytical Reference Standard for Regioisomeric Purity Verification

The unambiguous synthetic confirmation of the 4,5-dihydroacenaphtho[5,4-d]thiazole regioisomer (as opposed to the [4,3-d] alternative) by the original 1960 synthetic study provides a structural benchmark [1]. This compound can serve as an analytical reference standard for verifying the regioisomeric purity of other 4,5-dihydroacenaphthothiazole derivatives in quality control or forensic chemistry applications, supported by the UV and IR spectral data recorded for this scaffold class [1].

Quote Request

Request a Quote for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.